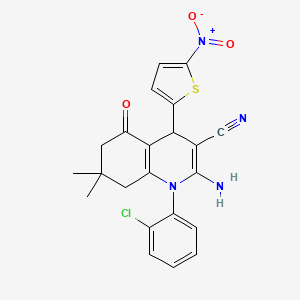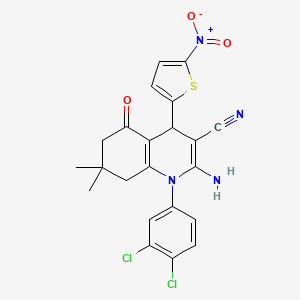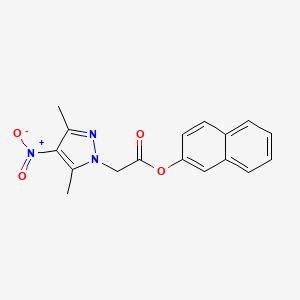![molecular formula C25H26FNO B4326261 1-(4-tert-butylphenyl)-3-[(4-fluorophenyl)amino]-3-phenylpropan-1-one](/img/structure/B4326261.png)
1-(4-tert-butylphenyl)-3-[(4-fluorophenyl)amino]-3-phenylpropan-1-one
Übersicht
Beschreibung
1-(4-tert-butylphenyl)-3-[(4-fluorophenyl)amino]-3-phenylpropan-1-one, also known as 4'-fluoro-α-pyrrolidinopropiophenone (4'-F-PPP), is a synthetic cathinone that belongs to the class of designer drugs. This compound has gained popularity among recreational drug users due to its psychoactive effects, which are similar to other stimulants such as cocaine and amphetamines. However, the use of this compound is associated with a range of adverse effects, including addiction, psychosis, and death. Therefore, it is important to understand the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Wirkmechanismus
The mechanism of action of 4'-F-PPP is not fully understood, but it is believed to involve the inhibition of dopamine and norepinephrine reuptake, as well as the release of these neurotransmitters from presynaptic neurons. This leads to an increase in their concentration in the synaptic cleft, which results in the activation of postsynaptic receptors and the subsequent induction of psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-F-PPP are similar to those of other stimulants, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. However, the use of this compound is associated with a range of adverse effects, including addiction, psychosis, and death. Therefore, its use should be avoided or strictly regulated.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4'-F-PPP in lab experiments include its ability to induce psychoactive effects that are similar to those of other stimulants, as well as its availability and affordability. However, the limitations of using this compound include its potential toxicity and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 4'-F-PPP, including the investigation of its potential therapeutic uses, the development of safer and more effective synthetic cathinones, and the identification of biomarkers for the detection of its use. Moreover, more research is needed to understand the long-term effects of this compound on the central nervous system and other organ systems, as well as its potential for addiction and other adverse effects.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4'-F-PPP has been mainly focused on its psychoactive effects and potential therapeutic uses. Several studies have investigated the effects of this compound on the central nervous system, including its ability to induce locomotor activity, increase dopamine release, and alter the levels of other neurotransmitters such as serotonin and norepinephrine. Moreover, some researchers have suggested that 4'-F-PPP could be used as a potential treatment for psychiatric disorders such as depression and anxiety, although more research is needed to confirm these findings.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-fluoroanilino)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FNO/c1-25(2,3)20-11-9-19(10-12-20)24(28)17-23(18-7-5-4-6-8-18)27-22-15-13-21(26)14-16-22/h4-16,23,27H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLNPTWTAXENAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(2-fluorobenzyl)-4-(4-nitrophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326200.png)
![9-chloro-N,N-diethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326212.png)
![2,2,2-trichloro-1-[(3-phenoxybenzyl)oxy]ethanol](/img/structure/B4326218.png)
![4-amino-8-(1,3-benzodioxol-5-yl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326223.png)
![4-amino-8-(4-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326226.png)
![1-benzyl-1'-(3-chloro-4-fluorophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326232.png)
![8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326243.png)
![4-[5-(1,3-benzodioxol-5-yloxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4326250.png)
![1-(4-tert-butylphenyl)-3-(4-ethoxyphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B4326264.png)

